Product packaging for GSK931145(Cat. No.:CAS No. 896117-64-9)

GSK931145

Cat. No.: B607876
CAS No.: 896117-64-9
M. Wt: 350.51
InChI Key: BMXRRRIDMAIEKX-NRFANRHFSA-N
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Description

Role of GlyT-1 in Central Nervous System Glycine (B1666218) Homeostasis

GlyT-1 is pivotal in maintaining the appropriate concentration of glycine in the extracellular space of the brain, a process vital for normal neuronal function. It achieves this by reabsorbing glycine from the synaptic cleft back into neurons and surrounding glial cells. nih.govportlandpress.com

For an NMDA receptor to be activated, it requires the binding of both the primary agonist, glutamate, and a co-agonist. frontiersin.org Glycine serves as this obligatory co-agonist, binding to the GluN1 subunit of the NMDA receptor. frontiersin.orgrupress.org This co-agonist function is crucial for excitatory neurotransmission mediated by NMDA receptors, which are fundamental to processes of synaptic plasticity, learning, and memory. patsnap.com The activity of NMDA receptors is thus directly influenced by the availability of glycine in the synaptic environment. nih.gov While both D-serine and glycine can act as endogenous co-agonists, their relative contribution can depend on factors like neuronal development and the specific subunits composing the NMDA receptor. biorxiv.orgfrontiersin.org

GlyT-1 plays a crucial role in controlling the concentration of glycine at synapses. nih.govportlandpress.com By actively taking up glycine from the synaptic cleft, GlyT-1 ensures that the glycine-binding sites on NMDA receptors are not constantly saturated. portlandpress.comresearchgate.net This regulatory action allows for dynamic modulation of NMDA receptor activity. portlandpress.com At inhibitory synapses, GlyT-1's removal of glycine helps terminate the inhibitory signal. nih.gov At excitatory glutamatergic synapses, its function is to maintain low background levels of glycine, which allows for potentiation of NMDA receptor-mediated neurotransmission when glycine levels do rise. portlandpress.com Genetic studies in mice have confirmed that GlyT-1 is essential for CNS function. nih.gov

Significance of GlyT-1 in Neurological Research Paradigms

The central role of GlyT-1 in modulating both inhibitory and excitatory pathways has made it a significant target for therapeutic research, particularly for neuropsychiatric disorders. researchgate.net

Dysfunction of the glutamatergic system, specifically the hypofunction of NMDA receptors, has been implicated in the pathophysiology of schizophrenia. au.dknih.gov This has led researchers to explore ways to enhance NMDA receptor activity. au.dk One prominent strategy is to inhibit GlyT-1, which blocks the reuptake of glycine, thereby increasing its concentration in the synapse and potentiating NMDA receptor function. patsnap.comnih.govnih.gov This approach is being investigated for its potential to address cognitive and negative symptoms associated with schizophrenia. au.dknih.gov Consequently, the development of potent and selective GlyT-1 inhibitors has been a major focus for many pharmaceutical companies and academic laboratories. au.dkdiscmedicine.com

A significant challenge in developing drugs that target GlyT-1 is confirming that these compounds reach their intended target in the human brain and exert the desired effect. The development of such drugs has been historically hampered by a lack of detailed structural knowledge of GlyT-1 and the difficulty in stabilizing the protein for study. embl.org To overcome these hurdles, specific molecular probes are required for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov

GSK931145 is a chemical compound developed precisely for this purpose. nih.gov It is a potent and selective GlyT-1 inhibitor that has been radiolabeled with carbon-11 (B1219553) ([11C]this compound) to serve as a PET ligand. nih.govnih.govnih.gov PET studies using [11C]this compound allow researchers to visualize the distribution and density of GlyT-1 transporters in the living brain. nih.gov This tool is invaluable for drug development, as it can be used to measure whether a potential GlyT-1 inhibitor drug successfully occupies the transporter in the brain and to establish the relationship between target occupancy and physiological or cognitive effects. nih.govresearchgate.net

Research has demonstrated that [11C]this compound enters the primate and human brain, showing the highest uptake in regions known to be rich in GlyT-1, such as the midbrain, thalamus, and cerebellum. nih.gov Comparative evaluations with other PET radiotracers, like [18F]MK-6577, have been conducted to determine the optimal imaging agent for clinical studies. researchgate.netsnmjournals.orgpatsnap.com These studies found that while both tracers are suitable, [18F]MK-6577 displayed higher brain uptake and faster kinetics. researchgate.netpatsnap.com Such specific probes are essential for advancing the clinical development of GlyT-1 inhibitors for neuropsychiatric conditions. researchgate.net

Research Data on this compound and Related Compounds

The following tables provide key research data for this compound and a comparator PET ligand.

Table 1: Physicochemical and Binding Properties of this compound

PropertyValueSignificance
pIC50 (GlyT-1)8.4 nih.govIndicates high potency for inhibiting GlyT-1.
pIC50 (GlyT-2)<4.6 nih.govDemonstrates high selectivity for GlyT-1 over GlyT-2.
pKi (rat cortex)8.97 nih.govRepresents high binding affinity to the GlyT-1 transporter.
LogD (pH 7.4)2.5 radiologykey.comIndicates suitable lipophilicity for crossing the blood-brain barrier.

Table 2: Comparative PET Tracer Characteristics in Baboons

Characteristic[11C]this compound[18F]MK-6577
Brain Uptake (SUV)~2 snmjournals.org~4 snmjournals.org
KineticsModerately fast researchgate.netpatsnap.comFaster than [11C]this compound researchgate.netpatsnap.com
Plasma Free Fraction5.6% snmjournals.org12.8% snmjournals.org
Metabolism (% parent at 30 min)~30% researchgate.netpatsnap.com~30% researchgate.netpatsnap.com
Distribution Volume (VT) in Brainstem3.5 mL/cm3snmjournals.orgHigher than [11C]this compound researchgate.netsnmjournals.org

Properties

CAS No.

896117-64-9

Molecular Formula

C23H30N2O

Molecular Weight

350.51

IUPAC Name

N-[(S)-[1-(dimethylamino)cyclopentyl](phenyl)methyl]-2,6-dimethylbenzamide

InChI

InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)/t21-/m0/s1

InChI Key

BMXRRRIDMAIEKX-NRFANRHFSA-N

SMILES

O=C(N[C@H](C1(N(C)C)CCCC1)C2=CC=CC=C2)C3=C(C)C=CC=C3C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK931145;  GSK 931145;  GSK-931145.

Origin of Product

United States

Gsk931145: Development and Characterization As a Radioligand for Glyt 1 Imaging Research

Discovery and Early Development of GSK931145

This compound was identified from a library of compounds based on its favorable physicochemical and pharmacological properties for development as a PET radioligand. nih.gov It originated from a commercially supported Neuroscience Center of Excellence in Drug Discovery in the United Kingdom as part of a broader effort to develop new medications for schizophrenia targeting GlyT-1. nih.govnih.gov The selection process focused on identifying compounds with high affinity and selectivity for GlyT-1, as well as characteristics suitable for brain imaging, such as the ability to cross the blood-brain barrier. nih.govnih.gov this compound was one of three candidates, alongside GSK565710 and GSK991022, advanced for preclinical evaluation in pigs to assess its potential for in vivo imaging. nih.gov In these initial studies, this compound demonstrated good brain penetration and a distribution pattern consistent with the known localization of GlyT-1, making it the most promising candidate for further development. nih.govdntb.gov.ua

Radiosynthesis of [11C]this compound for Positron Emission Tomography (PET) Research

For its use in PET studies, this compound was radiolabeled with the positron-emitting isotope carbon-11 (B1219553) ([11C]). nih.govnih.gov The synthesis was successfully achieved by labeling the compound using [11C]methyl iodide or [11C]methyl triflate. nih.govdntb.gov.ua The resulting radioligand, [11C]this compound, was produced with high radiochemical purity, reported to be greater than 99% as determined by high-performance liquid chromatography (HPLC). nih.gov The specific activity of the final product was also high, exceeding 39 GBq/μmol (>1.05 Ci/μmol). nih.gov Following synthesis and purification, [11C]this compound was formulated in normal saline for administration in PET imaging studies conducted in various species, including pigs, baboons, and humans. nih.govnih.govnih.gov The successful and reliable radiosynthesis of [11C]this compound was a crucial step that enabled its evaluation as a viable PET radiotracer for visualizing GlyT-1 in the brain. nih.govnih.govnih.gov

Pharmacological Characterization of GlyT-1 Binding Affinity

The utility of this compound as a research tool is fundamentally dependent on its binding affinity for the GlyT-1 transporter. Detailed pharmacological studies were conducted to quantify this interaction.

The potency of this compound in inhibiting GlyT-1 function was determined by measuring its half-maximal inhibitory concentration (IC50), which is commonly expressed on a negative logarithmic scale (pIC50). Research has shown that this compound has a high potency for GlyT-1, with a reported pIC50 value of 8.4. nih.gov This indicates a strong inhibitory effect on the transporter's activity.

Inhibitory Potency (pIC50) of this compound
TransporterpIC50 ValueReference
GlyT-18.4 nih.gov
GlyT-24.6 nih.gov

The binding affinity of this compound to GlyT-1 has been characterized using radioligand binding assays to determine its equilibrium dissociation constant (Kd) or inhibitory constant (Ki), often expressed as pKi (-logKi). In membranes from rat cortex, the pKi value for this compound was determined to be 8.97. nih.gov Studies using the tritiated form, [(3)H]-GSK931145, revealed that the binding affinity was slightly lower in human frontal cortex membranes, with a Kd of 4.5 nM, compared to rat cortex membranes, where Kd values were in the range of 1-2 nM. nih.gov The binding of [(3)H]-GSK931145 was observed to be slow to reach equilibrium (90 minutes) and also showed slow dissociation kinetics. nih.gov

Binding Affinity (pKi/pKd) of this compound
PreparationParameterValueReference
Rat CortexpKi8.97 nih.gov
Rat Cortex MembranespKd~8.7 - 9.0 (from Kd of 1-2 nM) nih.gov
Human Frontal Cortex MembranespKd~8.35 (from Kd of 4.5 nM) nih.gov

Selectivity Profiling of this compound for GlyT-1 over Related Transporters

A key requirement for a useful radioligand is high selectivity for its intended target over other related proteins to ensure that the imaging signal accurately reflects the density and distribution of the target.

This compound has demonstrated a high degree of selectivity for GlyT-1 over the closely related glycine (B1666218) transporter, GlyT-2. nih.govnih.gov While both transporters are responsible for glycine reuptake, they have distinct distributions and physiological roles. nih.govcore.ac.ukmdpi.com The pharmacological profile of this compound shows a significant difference in its potency for the two transporters. The pIC50 value for GlyT-1 is 8.4, whereas its pIC50 for GlyT-2 is only 4.6. nih.gov This represents a potency difference of several thousand-fold, indicating that this compound is highly selective for the GlyT-1 transporter. This selectivity is crucial for PET imaging studies, as it ensures that the signal from [11C]this compound specifically represents GlyT-1 and is not confounded by binding to GlyT-2.

Assessment against Other Neurotransmitter Transporters

A critical aspect in the development of a novel radioligand for imaging research is the thorough characterization of its binding profile, not only to its intended target but also to other relevant biological sites. This ensures that the signal obtained during imaging studies is specific to the target of interest and not confounded by off-target binding. In the case of this compound, a potent and selective radioligand for the glycine transporter type 1 (GlyT-1), its selectivity has been primarily established against the glycine transporter type 2 (GlyT-2).

Research has demonstrated that this compound exhibits a high degree of selectivity for GlyT-1. The reported pIC50 value, which is the negative logarithm of the half maximal inhibitory concentration (IC50), for this compound at GlyT-1 is 8.4. nih.gov In contrast, its activity at GlyT-2 is significantly lower, with a pIC50 value of 4.6. nih.gov This substantial difference in potency underscores the compound's high selectivity for GlyT-1 over the closely related GlyT-2.

Despite the clear characterization of its selectivity against GlyT-2, detailed research findings regarding the binding affinity of this compound against a broader panel of other neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET), are not extensively available in the public domain. Such comprehensive selectivity data is crucial for definitively concluding the compound's specificity and for ruling out potential interactions with other key players in neurotransmission, which could otherwise complicate the interpretation of imaging results.

The following table summarizes the known selectivity profile of this compound.

TransporterpIC50
Glycine Transporter 1 (GlyT-1)8.4
Glycine Transporter 2 (GlyT-2)4.6

Further studies detailing the in vitro binding affinities of this compound at a wider array of neurotransmitter transporters would be beneficial to fully complete its pharmacological profile as a highly specific radioligand for GlyT-1 imaging research.

In Vitro Methodologies for Studying Gsk931145 and Glyt 1 Interaction

Cell-Based Assays for GlyT-1 Uptake Inhibition Studies

Cell-based assays are fundamental for determining the functional consequences of GSK931145 binding to GlyT-1. These assays typically measure the compound's ability to inhibit the uptake of radiolabeled glycine (B1666218) into cells that express the transporter.

To achieve high-throughput screening and ensure specific, reproducible results, researchers commonly utilize recombinant cell lines. nih.govresearchgate.net Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are frequently used because they are easy to culture and can be genetically modified to stably overexpress a specific transporter protein. nih.govoxinst.commabion.eu

For studying this compound, cell lines such as CHO-K1 or HEK293 are engineered to express human GlyT-1 (hGlyT-1). nih.govnih.gov These GlyT-1 expressing cells provide a robust system to measure the inhibition of glycine uptake. In a typical assay, the cells are incubated with [3H]glycine in the presence of varying concentrations of this compound. The amount of radioactivity inside the cells is then measured to determine the extent of uptake inhibition and calculate the IC50 value of the compound. nih.govresearchgate.net

To assess the selectivity of this compound, its inhibitory activity is also tested against cell lines engineered to express the closely related glycine transporter type 2 (GlyT-2). nih.gov By comparing the IC50 values obtained from both GlyT-1 and GlyT-2 expressing cell lines, the selectivity profile of the compound can be established. This is a critical step to eliminate compounds that nonspecifically inhibit glycine uptake and to ensure the compound's effects are mediated specifically through GlyT-1. nih.gov

While recombinant cell lines offer consistency, primary cell cultures provide a model that more closely resembles the physiological environment of the brain. mdpi.com Primary cultures of astrocytes, which naturally express GlyT-1, can be used to analyze glycine uptake. mdpi.com These models help to validate the findings from recombinant cell lines in a more biologically relevant context. Studies using primary astrocyte cultures can confirm the ability of this compound to inhibit glycine uptake in cells that endogenously express the transporter and interact with other native cell types. mdpi.com

Membrane Binding Assays with Radioligand [3H]-GSK931145

Membrane binding assays using the tritiated form of this compound ([3H]-GSK931145) allow for the direct measurement of the compound's interaction with GlyT-1. nih.gov These assays are performed on membranes isolated from either recombinant cells expressing the transporter or from native tissues, such as the rat or human cerebral cortex. nih.gov

Saturation binding experiments are performed to determine two key parameters: the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd). graphpad.comnih.govgraphpad.com In these experiments, cell membranes are incubated with increasing concentrations of [3H]-GSK931145 until equilibrium is reached. nih.govgraphpad.com The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding. nih.govumich.edu

The resulting data, when plotted, yields a saturation curve. Analysis of this curve reveals the Kd, which represents the concentration of radioligand required to occupy 50% of the receptors at equilibrium and is an inverse measure of binding affinity. wordpress.com The Bmax value indicates the total concentration of GlyT-1 binding sites in the tissue preparation. wordpress.com

Studies have shown that specific binding of [3H]-GSK931145 to membranes from HEK293 cells expressing human GlyT-1 (hGlyT-1) and from rat cerebral cortex is saturable, comprising over 90% of the total binding. nih.gov

Binding Characteristics of [3H]-GSK931145
Membrane SourceAffinity (Kd)Receptor Density (Bmax)Source
hGlyT-1 HEK293 Cells1-2 nM~7000 fmol/mg protein nih.gov
Rat Cerebral Cortex1-2 nM~3000 fmol/mg protein nih.gov
Human Frontal Cortex4.5 nM570 fmol/mg protein nih.gov

Competition binding assays are used to determine the affinity of unlabeled compounds for GlyT-1 by measuring their ability to displace the specific binding of [3H]-GSK931145. In these experiments, a fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of a competing, unlabeled compound (a GlyT-1 modulator).

The results are used to calculate the inhibitory constant (Ki) of the competing compound. Research has demonstrated that various known GlyT-1 inhibitors, as well as glycine itself, can fully compete for the binding of [3H]-GSK931145 in both hGlyT-1 and rat cortex membranes. nih.gov This suggests that this compound binds to a site on the transporter that is orthosteric to, or overlaps with, the binding site of glycine and other inhibitors. nih.gov

Biochemical Characterization of GlyT-1 Modulation by this compound

Further biochemical studies characterize the nature of the interaction between this compound and GlyT-1. For instance, investigating the effect of varying ion concentrations on binding can provide insights into the mechanism. The binding of some GlyT-1 ligands is dependent on the presence of sodium ions (Na+), consistent with the transporter's function as a sodium-dependent co-transporter. However, studies have shown that the binding of [3H]-GSK931145 is unaffected by the absence of added Na+ ions, distinguishing it from other GlyT-1 ligands like [3H]-SB-733993 whose binding is significantly reduced without sodium. nih.gov

Molecular Interaction Analysis and Binding Determinants

Radioligand binding assays have been a primary tool for elucidating the molecular interactions between this compound and GlyT-1. These assays typically utilize a radiolabeled form of the compound, such as [³H]-GSK931145, to study its binding to membranes prepared from cells expressing the transporter, like HEK293 cells with recombinant human GlyT-1 (hGlyT-1), or from native tissues such as the rat cerebral cortex. nih.gov

Specific binding of [³H]-GSK931145 to both hGlyT-1 expressing cell membranes and rat cerebral cortex membranes has been demonstrated to be saturable, with specific binding accounting for over 90% of the total binding. nih.gov Studies have determined the binding affinity (Kd) and the maximum number of binding sites (Bmax) in these preparations. In hGlyT-1 membranes, the Kd was approximately 1-2 nM with a Bmax of around 7000 fmol/mg protein. nih.gov For rat cortex membranes, the Bmax was found to be about 3000 fmol/mg protein. nih.gov In membranes from human frontal cortex, [³H]-GSK931145 exhibited a lower binding site density (Bmax of 570 fmol/mg protein) and a slightly lower affinity (Kd of 4.5 nM) compared to the rat cortex. nih.gov

Kinetic studies have revealed that the association of [³H]-GSK931145 with GlyT-1 reaches equilibrium within 90 minutes. nih.gov The dissociation of the compound from the transporter is relatively slow, with approximately 50% of the specific binding dissociating in about 40 minutes. nih.gov

Competition binding assays have shown that various GlyT-1 inhibitors and glycine itself can fully compete for the binding of [³H]-GSK931145. nih.gov Glycine, the natural substrate of the transporter, produced concentration-dependent decreases in the binding affinity of [³H]-GSK931145 without significantly altering the Bmax values. nih.gov This suggests that this compound binds to a site on GlyT-1 that is orthosteric to the glycine binding site, meaning it directly competes with glycine for the same or an overlapping binding pocket. nih.gov However, specific amino acid residues within GlyT-1 that are critical for the binding of this compound have not been extensively detailed in the available literature.

Table 1: Binding Characteristics of [³H]-GSK931145 to GlyT-1

Preparation Binding Affinity (Kd) Maximum Binding Sites (Bmax)
hGlyT-1 HEK293 Membranes ~1-2 nM ~7000 fmol/mg protein
Rat Cortex Membranes Not specified ~3000 fmol/mg protein
Human Frontal Cortex Membranes 4.5 nM 570 fmol/mg protein

Data sourced from Herdon et al., 2010. nih.gov

Table 2: Kinetic Properties of [³H]-GSK931145 Binding to GlyT-1

Parameter Value
Time to Equilibrium (Association) 90 minutes
Dissociation Half-life (t½) ~40 minutes

Data sourced from Herdon et al., 2010. nih.gov

Influence of Ion Dependency on GlyT-1 Inhibition by this compound

The activity of glycine transporters is known to be dependent on the presence of certain ions, particularly sodium (Na⁺) and chloride (Cl⁻), which are co-transported with glycine. nih.gov Consequently, the interaction of inhibitors with GlyT-1 can also be influenced by the ionic composition of the extracellular environment.

In vitro studies have yielded seemingly contradictory findings regarding the sodium dependency of this compound's interaction with GlyT-1. One study utilizing molecular modeling and referencing in vitro experiments categorized this compound as a sulfonamide-containing inhibitor that, in contrast to other classes of inhibitors like SSR-504734 analogs, requires the presence of sodium ions for its activity. nih.gov

However, a direct experimental investigation using radioligand binding assays with [³H]-GSK931145 on membranes from hGlyT-1 expressing cells and rat cortex presented a different outcome. nih.gov In these experiments, the effect of varying the concentration of sodium chloride (NaCl) was assessed. The results showed that the specific binding of [³H]-GSK931145 was unaffected by the absence of added Na⁺ ions. nih.gov This is in direct contrast to another radioligand, [³H]-SB-733993, whose binding was reduced by over 90% in the absence of sodium ions. nih.gov This suggests that, at least in terms of its binding to the transporter, this compound does not exhibit a strong dependency on extracellular sodium concentrations. The discrepancy between these findings may arise from differences in the experimental methodologies or the specific endpoints being measured (e.g., inhibition of glycine transport versus direct binding to the transporter).

Pre Clinical in Vivo Applications of 11c Gsk931145 As a Research Probe

Non-Human Primate PET Studies for GlyT-1 Imaging Research

Positron Emission Tomography (PET) studies in non-human primates, such as baboons and rhesus monkeys, have been instrumental in characterizing the in vivo properties of [11C]GSK931145 as a research probe for the glycine (B1666218) transporter type 1 (GlyT-1). researchgate.netnih.gov These studies have provided critical insights into the tracer's behavior in a biological system that closely resembles that of humans.

Brain Uptake and Distribution Patterns of [11C]this compound

Following intravenous administration, [11C]this compound readily enters the primate brain and exhibits a distinct and heterogeneous pattern of uptake. nih.govresearchgate.net This distribution is consistent with the known densities of GlyT-1 in the brain, providing strong evidence for the tracer's specificity.

The highest levels of [11C]this compound uptake are consistently observed in the midbrain, thalamus, pons, and cerebellum. researchgate.netnih.govresearchgate.net Conversely, lower uptake is seen in cortical regions and the striatum. This distribution pattern has been shown to be similar in both baboons and rhesus monkeys. researchgate.netnih.gov The observed pattern of [11C]this compound uptake aligns with the expected high expression of GlyT-1 in these specific brain regions. nih.gov

Brain Regional Uptake of [11C]this compound in Non-Human Primates
Brain RegionRelative Uptake LevelSupporting Evidence
MidbrainHigh nih.govnih.govresearchgate.net
ThalamusHigh researchgate.netnih.govnih.govresearchgate.net
PonsHigh researchgate.net
CerebellumHigh researchgate.netnih.govnih.govresearchgate.net
CortexLow researchgate.netnih.gov
StriatumLow researchgate.net

Pharmacokinetic Modeling in Pre-clinical Species for Research Quantification (e.g., Volume of Distribution)

Pharmacokinetic modeling is essential for the quantitative analysis of PET data, allowing for the estimation of parameters such as the total volume of distribution (VT). VT reflects the equilibrium ratio of the tracer concentration in tissue to that in plasma, providing a measure of tracer binding, including both specific and non-specific components.

In primate studies with [11C]this compound, various kinetic models have been applied to analyze the dynamic PET data. A two-tissue compartmental model has been utilized to describe the tracer's behavior in the brain. nih.gov However, due to the widespread expression of GlyT-1 throughout the brain, a true reference region devoid of the transporter is not available. researchgate.netnih.gov This complicates the direct estimation of the non-displaceable binding (VND).

Despite these challenges, studies have successfully estimated VT in different brain regions. A comparative study in baboons reported that the regional VT values for [11C]this compound were lower than those for another GlyT-1 radiotracer, [18F]MK-6577. researchgate.net In rhesus monkeys, the cerebral delivery of the tracer, represented by the K1 value, was found to be 0.025 ml cm-3 (B1577454) min-1. nih.govresearchgate.net

To overcome the lack of a reference region, researchers have employed methods like the occupancy plot to estimate VND and subsequently calculate GlyT-1 occupancy by competing drugs. nih.gov This approach assumes that occupancy and VND are uniform across different brain regions. nih.gov

Homologous Competition Studies to Assess Specific Binding in Vivo

To confirm that the uptake of [11C]this compound in the brain is due to specific binding to GlyT-1, homologous competition studies have been performed in primates. These studies involve pre-treating the animals with a non-radioactive ("cold") version of this compound before administering the radiotracer.

These competition studies have demonstrated a dose-dependent reduction in the brain uptake of [11C]this compound. researchgate.net Pre-treatment with this compound reduced the tracer uptake to a uniform, low level throughout the brain, indicating that the heterogeneous baseline uptake is indeed due to specific binding. researchgate.net This blocking of the specific binding allowed for the estimation of the binding potential (BPND), a measure of the density of available transporters. In primates, BPND estimates for [11C]this compound were found to be between 1.5 and 3 for the midbrain, thalamus, and cerebellum. nih.govresearchgate.net

Furthermore, competition studies with other GlyT-1 inhibitors, such as Org 25935, have also shown a substantial reduction in [11C]this compound uptake, further validating its use for quantifying GlyT-1 occupancy. nih.gov

Rodent Models in GlyT-1 Radioligand Research

Rodent models have played a foundational role in the pre-clinical evaluation of GlyT-1 radioligands, including precursors and analogs to [11C]this compound. These small animal models offer a practical platform for initial in vivo and ex vivo assessments.

Autoradiography Studies for GlyT-1 Localization in Animal Brain

In vitro autoradiography on rodent brain slices has been used to visualize the distribution of GlyT-1. These studies have shown high binding in regions such as the thalamus and cerebral cortical white matter, with moderate binding in the hippocampus and neocortical grey matter. researchgate.net This distribution in rodents is largely consistent with the in vivo PET findings in non-human primates. researchgate.netresearchgate.net The use of radiotracers in autoradiography has confirmed the presence of GlyT-1 in glutamatergic pathways in rodents. csic.es

Assessment of Radiometabolite Formation in Pre-clinical Plasma

The metabolic profile of [11C]this compound has been characterized in pre-clinical studies, particularly in baboons, to ensure accurate modeling for positron emission tomography (PET) imaging. researchgate.netpatsnap.comnih.gov Analysis of arterial plasma samples following the injection of [11C]this compound reveals a moderately fast rate of metabolism. researchgate.netnih.gov

In baboon studies, the percentage of the parent [11C]this compound compound in the plasma decreases over time, with approximately 30% of the parent compound remaining at 30 minutes post-injection. researchgate.netpatsnap.comnih.govsnmjournals.org This rate of metabolism was found to be similar to another glycine transporter 1 (GlyT-1) radiotracer, [18F]MK-6577. nih.govsnmjournals.org The characterization of these radiometabolites, which are typically more polar than the parent compound, is crucial. nih.gov By accurately quantifying the amount of intact radiotracer in the blood, researchers can use a metabolite-corrected input function in their kinetic models, leading to more precise quantification of GlyT-1 availability in the brain. snmjournals.org

Metabolism of [11C]this compound in Baboon Plasma
Time Post-InjectionApproximate Percentage of Parent Compound RemainingSource
30 minutes~30% researchgate.netpatsnap.comnih.govsnmjournals.org

GlyT-1 Target Occupancy Research in Animal Models

The radioligand [11C]this compound is a valuable tool for conducting GlyT-1 target occupancy studies in animal models, such as non-human primates. nih.govnih.gov These studies are fundamental for understanding the relationship between the concentration of a GlyT-1 inhibitor in the plasma and the degree to which it binds to and blocks the transporter in the brain. nih.gov This information helps in selecting appropriate doses for therapeutic drug candidates that target GlyT-1. nih.govresearchgate.netresearchgate.net

Quantification of GlyT-1 Occupancy by Investigational GlyT-1 Inhibitors

PET studies using [11C]this compound allow for the in vivo quantification of GlyT-1 occupancy by investigational inhibitors. researchgate.netnih.govresearchgate.net In these studies, a baseline scan measures the initial availability of GlyT-1. Following administration of an inhibitor, a second scan is performed to measure the reduced uptake of [11C]this compound, which reflects the occupancy of the transporter by the inhibitor drug. nih.gov

For example, studies in rhesus monkeys with the GlyT-1 inhibitor Org 25935 demonstrated a clear dose-occupancy relationship. nih.gov Similarly, the occupancy of the GlyT-1 inhibitor GSK1018921 was measured in primates, establishing a plasma concentration-occupancy relationship. nih.gov These studies are critical for determining the target engagement of new therapeutic agents. nih.govnih.gov

GlyT-1 Occupancy by Investigational Inhibitors Measured with [11C]this compound in Primates
Investigational InhibitorAnimal ModelKey FindingSource
Org 25935Rhesus MonkeyDemonstrated a quantifiable relationship between inhibitor dose and GlyT-1 occupancy. A 0.1 mg/kg dose resulted in 31% occupancy, while a 0.5 mg/kg dose led to 81% occupancy. nih.gov
GSK1018921PrimateAn EC50 (plasma concentration required to achieve 50% occupancy) of 22.5 ng/ml was determined. nih.gov

Relationship Between Occupancy and Pre-clinical Behavioral Correlates (e.g., Spatial Working Memory in Primates)

A significant application of [11C]this compound PET is to correlate GlyT-1 occupancy with functional outcomes, such as performance on cognitive tasks. nih.gov Research in rhesus monkeys has explored the link between GlyT-1 occupancy by the inhibitor Org 25935 and spatial working memory. researchgate.netnih.govnih.gov

These studies have revealed a complex, inverted-U dose-response curve. nih.govnih.gov Under normal conditions, GlyT-1 occupancy below 75% by Org 25935 had no effect on spatial working memory, but occupancy above 75% significantly impaired performance. nih.govnih.govresearchgate.net However, when cognitive performance was first impaired by the NMDA receptor antagonist ketamine, the GlyT-1 inhibitor was able to reverse this deficit. nih.govnih.gov The optimal restorative effect on working memory was observed in the 40–70% GlyT-1 occupancy range. nih.govnih.gov These findings suggest that the therapeutic benefit of GlyT-1 inhibitors on cognitive deficits is highly dependent on the level of target occupancy. nih.gov

GlyT-1 Occupancy and Spatial Working Memory in Rhesus Monkeys
ConditionGlyT-1 Occupancy Range (with Org 25935)Effect on Spatial Working MemorySource
Control< 75%No effect nih.govnih.gov
Control> 75%Impaired performance nih.govnih.gov
Ketamine-induced deficit40-70%Optimal reversal of deficit nih.govnih.gov

Insights into Glyt 1 Biology and Neurological Mechanisms Through Gsk931145 Research

Elucidating GlyT-1 Distribution and Heterogeneity in the Brain

Studies employing radiolabeled GSK931145, such as [¹¹C]this compound, have contributed to mapping the distribution of GlyT-1 in the living brain. snmjournals.orgsnmjournals.orgkcl.ac.uk These PET imaging studies in both primates and humans have revealed a heterogeneous pattern of GlyT-1 uptake, consistent with its known distribution. snmjournals.orgkcl.ac.uk

Key findings regarding GlyT-1 distribution using radioligands like [¹¹C]this compound include:

Higher uptake in caudal regions: Autoradiography studies with [³H]-GSK931145 in rat brain showed generally higher binding in caudal areas compared to rostral areas. nih.gov

Consistent pattern across species: [¹¹C]this compound studies in primates and humans showed a similar heterogeneous pattern of uptake, with the highest uptake observed in the midbrain, thalamus, and cerebellum. snmjournals.orgkcl.ac.uk

Regional variability: Specific regional distribution volume (VT) values have been reported for [¹¹C]this compound in baboons, indicating varying densities of GlyT-1 across brain regions. snmjournals.org

Table 1 summarizes some of the regional distribution volume (VT) values for [¹¹C]this compound in baboons.

Brain RegionVT (mL/cm³)
Brainstem3.5
Pons3.4
Cerebellum2.6
Thalamus2.4
Occipital Cortex1.5

Data based on studies in baboons using [¹¹C]this compound. snmjournals.org

GlyT-1 is primarily found on glial cells, particularly astrocytes, and is widely distributed in the CNS. mdpi.comd-nb.info It is also present on pre- and postsynaptic glutamatergic terminals, suggesting a role in modulating synaptic plasticity dependent on NMDA receptors. acs.org While astrocytes appear to be the major cell type expressing GlyT-1, selected neuronal subpopulations also exhibit this transporter isoform. d-nb.info This heterogeneous distribution underscores the diverse roles of GlyT-1 in different brain regions and cell types.

Investigating Glycine (B1666218) Neurotransmission Modulation in Pre-clinical Settings

GlyT-1 inhibitors, including compounds studied in conjunction with this compound research, modulate glycine neurotransmission by increasing extracellular glycine levels. mdpi.comd-nb.info This increase in synaptic glycine can potentiate NMDA receptor-mediated neurotransmission because glycine acts as a co-agonist at the NMDA receptor. patsnap.combiorxiv.orgmdpi.com

Pre-clinical studies using GlyT-1 inhibitors have demonstrated their ability to influence synaptic activity:

Enhancement of NMDA receptor function: Inhibition of GlyT-1 leads to enhanced NMDA receptor currents. d-nb.info This is consistent with the role of NMDA receptors in synaptic plasticity. mdpi.com

Increased synaptic glycine levels: GlyT-1 inhibitors cause significant increases in the glycine concentration of the cerebrospinal fluid (CSF) in forebrain and caudal regions of the CNS. d-nb.info

Table 2 illustrates the effect of a GlyT-1 inhibitor (iclepertin) on CSF glycine levels in rats.

TreatmentCSF Glycine Level Change
Iclepertin (oral)Dose-dependent increase

Data based on studies with iclepertin, another GlyT1 inhibitor, showing dose-dependent increase in CSF glycine levels in rats. nih.gov

The ability of GlyT-1 inhibitors to modulate glycine levels and consequently influence NMDA receptor function highlights their potential as therapeutic agents for disorders associated with NMDA receptor hypofunction. patsnap.comopenmedicinalchemistryjournal.comresearchgate.net

Contributions to Understanding Disease Pathomechanisms in Animal Models

Research utilizing GlyT-1 inhibitors, often informed by studies characterizing GlyT-1 with tools like this compound, has provided valuable insights into the pathomechanisms of various neurological and psychiatric disorders using animal models. researchgate.netnih.govnih.govmdpi.com

GlyT-1 in Models of Schizophrenia and Cognitive Deficits

The NMDA receptor hypofunction hypothesis of schizophrenia suggests that deficits in glutamatergic transmission at NMDA receptors contribute to the symptoms of the disorder, particularly cognitive deficits and negative symptoms. patsnap.combiorxiv.orgopenmedicinalchemistryjournal.comresearchgate.net Since GlyT-1 regulates glycine levels, which are crucial for NMDA receptor activation, GlyT-1 inhibitors have been investigated as a potential therapeutic approach. patsnap.comopenmedicinalchemistryjournal.comresearchgate.net

Animal models of schizophrenia and cognitive deficits have been instrumental in this research. These models often involve inducing behavioral and neurochemical changes that mimic aspects of schizophrenia, such as deficits in prepulse inhibition (PPI), cognitive impairments, and hyperlocomotion. openmedicinalchemistryjournal.comnih.govscantox.comchez-alice.fr

Key findings in animal models include:

Reversal of cognitive deficits: GlyT-1 inhibitors have shown the ability to ameliorate cognitive deficits in various animal models. For example, studies have shown improvements in object recognition and spatial memory impairments in rats mdpi.com, and reversal of MK-801-induced working memory deficits in mice. nih.govnih.gov

Normalization of behavioral abnormalities: GlyT-1 inhibitors have been reported to normalize spontaneous PPI deficits and reverse amphetamine-induced locomotor hyperactivity and selective attention deficits in rat models. openmedicinalchemistryjournal.com

Modulation of NMDA receptor subunits: Treatment with a selective GlyT-1 inhibitor ameliorated cognitive deficits in a rat model of ethanol (B145695) withdrawal, likely through normalization of NMDA receptor subunit levels (GluN1 and GluN2B) in brain regions like the hippocampus and perirhinal cortex. mdpi.com

Table 3 summarizes findings on the effects of GlyT-1 inhibitors in animal models of schizophrenia and cognitive deficits.

Animal ModelGlyT-1 Inhibitor ExampleObserved EffectReference
Binge-like ethanol exposure (rats)Org24598Reversed object recognition and spatial memory impairments, normalized NMDA receptor subunit levels. mdpi.com
MK-801-induced cognitive deficits (mice)ASP2535, IclepertinAttenuated working memory deficits. nih.govnih.gov
PCP-induced deficits (rats)SSR504734, ASP2535Reversed prepulse inhibition deficits. openmedicinalchemistryjournal.comnih.gov
Amphetamine-induced hyperactivity (rats/mice)SSR504734, BitopertinReversed locomotor hyperactivity. openmedicinalchemistryjournal.comdiscmedicine.com
Neonatal PCP treatment (rats)SSR504734Reversed selective attention deficits. openmedicinalchemistryjournal.com
Scopolamine-treated miceASP2535Attenuated working memory deficit. nih.gov
Aged ratsASP2535Attenuated spatial learning deficit. nih.gov
MK-801-induced deficits (mice)IclepertinReversed deficits in auditory sensory processing and cortical network function. nih.gov
Treatment-naïve ratsTASP0315003Enhanced social memory. nih.gov

These findings support the potential of GlyT-1 inhibition as a strategy to address the cognitive and negative symptoms associated with schizophrenia by potentiating NMDA receptor activity. patsnap.comopenmedicinalchemistryjournal.comresearchgate.net

Exploration of GlyT-1's Role in Other Neuropsychiatric Research Models

Beyond schizophrenia and cognitive deficits, GlyT-1 inhibition has been explored in research models for other neuropsychiatric conditions. While the search results did not provide specific details on this compound's direct use in these models, the broader research on GlyT-1 inhibitors, which this compound helps to characterize, suggests potential roles.

Epilepsy: Studies suggest that inhibition of GlyT1 may help modulate seizure activity by influencing the balance between excitation and inhibition in brain structures like the hippocampus, which is highly implicated in epilepsy. acs.org Low concentrations of extracellular glycine may favor epileptiform activity. ilae.org

Pain: GlyT1 inhibitors have shown potential as analgesics in animal models of neuropathic and inflammatory pain. patsnap.comfrontiersin.org This suggests a role for GlyT-1 in modulating pain pathways. patsnap.com

Autism Spectrum Disorders: Preclinical studies have indicated that altering glycine levels through GlyT1 inhibition can affect behavioral outputs associated with conditions such as autism. patsnap.com

These explorations in various models highlight the broad impact of GlyT-1 in regulating neural circuits involved in different neuropsychiatric conditions.

GlyT-1 Inhibitors and Neurotransmitter System Interaction Research

Research with GlyT-1 inhibitors has also shed light on the complex interactions between the glycinergic system and other neurotransmitter systems, particularly the glutamatergic and dopaminergic systems. mdpi.comacs.orgfrontiersin.org

Interaction with Glutamatergic System: GlyT-1's primary mechanism of action involves modulating the availability of glycine, a co-agonist at NMDA receptors, which are key components of the glutamatergic system. patsnap.combiorxiv.orgmdpi.com Inhibition of GlyT-1 enhances NMDA receptor function, thereby potentiating glutamatergic neurotransmission. mdpi.comd-nb.infoopenmedicinalchemistryjournal.com This interaction is crucial for processes like synaptic plasticity, learning, and memory. patsnap.commdpi.com

Interaction with Dopaminergic System: Studies have suggested that GlyT-1 inhibition can indirectly influence dopaminergic neurotransmission. For instance, one study reported that a GlyT-1 inhibitor enhanced the facilitatory influence of glutamatergic afferents on dopamine (B1211576) neurotransmission in the nucleus accumbens. openmedicinalchemistryjournal.com Another study suggested that GlyT-1 inhibition could correct changes in dopaminergic activity caused by NMDA receptor hypofunction. discmedicine.com

The interplay between GlyT-1, glycine, NMDA receptors, and other neurotransmitter systems is a key area of research for understanding the neurobiological basis of various disorders and the potential therapeutic effects of GlyT-1 inhibitors. mdpi.comacs.orgfrontiersin.org

Comparative Analysis of 11c Gsk931145 with Other Glyt 1 Radiotracers

Methodological Comparisons with [18F]MK-6577 and Other Tracers

The development of multiple GlyT-1 radiotracers has allowed for comparative studies to evaluate their respective strengths and weaknesses for PET imaging. science.gov [11C]GSK931145 and [18F]MK-6577 are two prominent examples that have been directly compared in preclinical settings, such as in baboons. science.gov Other tracers like [11C]RO5013853 and [11C]N-methyl-SSR504734 have also been explored.

Differences in Brain Uptake, Kinetics, and Specific Binding Signal

Comparative studies in baboons have revealed notable differences between [11C]this compound and [18F]MK-6577 regarding their brain uptake, kinetics, and specific binding signal. In baboons, brain uptake levels were observed to be higher for [18F]MK-6577 compared to [11C]this compound, with standardized uptake values (SUV) of approximately 4 versus approximately 2, respectively. science.gov [18F]MK-6577 also demonstrated faster kinetics than [11C]this compound. science.gov Both tracers showed good uptake and distribution profiles in the brain that were consistent with known regional GlyT-1 densities.

Regarding metabolism, both tracers displayed similar rates, with approximately 30% parent remaining at 30 minutes post-injection in baboons. science.gov However, the plasma free fraction was higher for [18F]MK-6577 (12.8%) compared to [11C]this compound (5.6%) in baboons. science.gov

Analysis of regional volume of distribution (VT) values indicated that [18F]MK-6577 had higher VT values than [11C]this compound. Linear regression analysis of VT estimates between the two tracers suggested higher specific binding for [18F]MK-6577. This is consistent with higher regional binding potential (BPND) values calculated for [18F]MK-6577.

Characteristic [11C]this compound (Baboons) [18F]MK-6577 (Baboons)
Brain Uptake (SUV) ~2 ~4
Kinetics Slower Faster
Plasma Free Fraction 5.6% 12.8%
Metabolism (% parent at 30 min) ~30% ~30%
Regional VT Values Lower Higher
Specific Binding Signal Lower Higher

Evaluation of Quantitative Performance in Pre-clinical PET Research

In preclinical PET research, the quantitative performance of a radiotracer is critical for accurate measurement of binding parameters. For both [11C]this compound and [18F]MK-6577, regional time-activity curves (TACs) in baboons were well fitted by kinetic models. science.gov Specifically, the two-tissue compartment model was reported to describe the time activity curves well for both tracers. Some analyses also found the 1-tissue model to be suitable for fitting regional TACs for [11C]this compound. science.gov

Quantitative analysis using VT and BPND values provides insights into the binding characteristics. As mentioned, [18F]MK-6577 generally showed higher VT and BPND values compared to [11C]this compound in baboons. Pretreatment with unlabeled this compound reduced tracer uptake to a homogeneous level throughout the brain for both radiotracers, indicating in vivo binding specificity. This blocking also suggested the lack of a suitable reference region for both tracers, which is an important consideration for quantitative analysis methods.

Preclinical PET imaging, in general, requires high resolution and sensitivity, and the performance of scanners is crucial for quantitative accuracy and reproducibility. While the search results specifically detail the performance comparison of [11C]this compound and [18F]MK-6577 as tracers, the broader context of preclinical PET performance involves factors like scanner resolution, sensitivity, and standardization of reconstruction methods, which can impact the quantitative results obtained with any radiotracer.

Suitability Assessment for Specific Research Questions

The characteristics of a radiotracer determine its suitability for addressing specific research questions. Both [11C]this compound and [18F]MK-6577 possess imaging properties that make them suitable for certain applications in GlyT-1 research. science.gov

Advantages and Limitations in Animal Model Studies

[11C]this compound has been evaluated in various animal models, including pigs, primates (baboons and rhesus monkeys), and mentioned in the context of mice studies. It demonstrated good brain penetration, specific signal, and reversible kinetics in the porcine brain, identifying it as a promising ligand for imaging GlyT-1 in this species. In primates, [11C]this compound entered the brain and showed a heterogeneous uptake pattern consistent with GlyT-1 distribution. Homologous competition studies in primates indicated specific binding.

[18F]MK-6577 has also been studied in nonhuman primates (baboons and rhesus monkeys). Its higher brain uptake, faster kinetics, and higher specific binding signal compared to [11C]this compound in baboons suggest potential advantages, particularly for detecting GlyT1 alterations and potentially allowing for more reliable measurement of binding parameters due to better counting statistics afforded by the Fluorine-18 label. science.gov

A limitation for both tracers in primate studies is the lack of a suitable reference region, which impacts the quantitative modeling approaches that can be reliably used. Despite this, both tracers have been deemed suitable for receptor occupancy studies, which are crucial for evaluating the target engagement of GlyT-1 inhibitors in preclinical drug development. science.gov

Impact on GlyT-1 Research Paradigm Selection

The availability and characteristics of GlyT-1 radiotracers like [11C]this compound and [18F]MK-6577 significantly impact the selection of research paradigms in the study of GlyT-1. These tracers enable in vivo investigation of GlyT-1 alterations in the context of neuropsychiatric disorders, such as schizophrenia, where GlyT-1 has been implicated. science.gov

Furthermore, the ability to measure GlyT-1 occupancy by potential therapeutic agents using PET with these tracers is a critical paradigm in drug development. science.gov This allows researchers to determine the extent to which a drug engages its target in vivo, aiding in dose selection for clinical trials. The comparative performance of tracers, such as the higher binding signal and faster kinetics of [18F]MK-6577, can influence the choice of tracer for specific study designs, potentially favoring those that offer more robust quantitative data or require shorter scan times. science.gov The challenges in quantitative modeling due to the lack of a reference region also steer research towards methods less reliant on this assumption or necessitate the use of arterial input function measurements.

Future Directions and Emerging Research Avenues Utilizing Glyt 1 Probes Like Gsk931145

Advancements in GlyT-1 Imaging Methodologies

Positron Emission Tomography (PET) imaging with radioligands like [¹¹C]GSK931145 has been instrumental in quantifying GlyT-1 availability in the living brain across species, including pigs, non-human primates, and humans. ndineuroscience.comresearchgate.netradiologykey.comnih.govpatsnap.comkcl.ac.uknih.govsnmjournals.org Studies have demonstrated that [¹¹C]this compound enters the brain and exhibits a heterogeneous distribution pattern consistent with known GlyT-1 densities, with the highest uptake observed in regions such as the midbrain, thalamus, and cerebellum. ndineuroscience.comresearchgate.netnih.govkcl.ac.uknih.govsnmjournals.org Blocking studies using selective GlyT-1 inhibitors like GSK565710 or GSK1018921 have confirmed the specificity of [¹¹C]this compound binding to GlyT-1. researchgate.netradiologykey.compatsnap.comnih.govsnmjournals.org

While [¹¹C]this compound has proven valuable, particularly in preclinical settings for determining target occupancy, challenges exist in human studies, including poorer test-retest reproducibility and a reduced signal-to-noise ratio compared to animal models. radiologykey.comnih.govkcl.ac.uk These limitations have been partly attributed to differences in plasma protein binding across species. radiologykey.comnih.govkcl.ac.uk Future advancements in GlyT-1 imaging methodologies will likely focus on developing novel radioligands with improved pharmacokinetic profiles in humans, potentially with different isotopes like ¹⁸F for wider availability and longer half-life, as well as refining kinetic modeling approaches to enhance the reliability and sensitivity of GlyT-1 quantification in the human brain. Comparative evaluations of different GlyT-1 radiotracers, such as the studies comparing [¹¹C]this compound and [¹⁸F]MK-6577, provide valuable insights for the design and selection of future imaging agents. researchgate.netpatsnap.comsnmjournals.org

Potential for Novel GlyT-1 Ligand Discovery and Characterization

GlyT-1 probes like this compound play a crucial role in the discovery and characterization of novel GlyT-1 ligands, including potential therapeutic candidates. By providing a means to visualize and quantify GlyT-1 binding in vivo, these probes facilitate the evaluation of the occupancy and distribution of novel GlyT-1 inhibitors. ndineuroscience.comresearchgate.netnih.govkcl.ac.uknih.govpatsnap.com This is essential for understanding the pharmacodynamics of new compounds and informing dose selection in preclinical and clinical trials.

In vitro studies using radiolabeled this compound, such as with [³H]-GSK931145, allow for the characterization of binding affinity and selectivity of novel compounds to GlyT-1 in cell membranes and native tissue. nih.govplos.org These studies can help determine if new ligands bind to the same site as glycine (B1666218) (orthosteric) or to a different site (allosteric). nih.gov The availability of well-characterized probes like this compound provides a benchmark for evaluating the binding properties of emerging GlyT-1 ligands, accelerating the drug discovery pipeline for conditions where modulating GlyT-1 activity is therapeutically relevant.

Integration with Multimodal Pre-clinical Imaging Techniques

The integration of GlyT-1 PET imaging using probes like [¹¹C]this compound with other preclinical imaging modalities offers a powerful approach to gain a more comprehensive understanding of neurological conditions and the effects of potential treatments. While the provided information mentions multimodal preclinical imaging techniques in the context of imaging centers cuni.czcuni.cz, specific details on the integration of GlyT-1 PET with other modalities alongside this compound are not extensively detailed. However, the principle of multimodal imaging, combining techniques like PET (providing molecular information on GlyT-1 availability or occupancy) with MRI (providing anatomical and functional information), fMRI (assessing brain activity), or other modalities, holds significant promise. This integration could allow researchers to correlate GlyT-1 expression and occupancy with structural changes, functional connectivity alterations, or other relevant biomarkers within the same animal model, providing a more complete picture of disease progression and therapeutic response.

Expanding the Scope of GlyT-1 Research in Animal Models of Neurological Conditions

GlyT-1 probes like [¹¹C]this compound are instrumental in expanding the scope of GlyT-1 research in various animal models of neurological conditions. Given the hypothesized role of GlyT-1 in modulating NMDA receptor activity and its implication in disorders like schizophrenia, these probes enable the in vivo investigation of GlyT-1 alterations in disease models and the evaluation of the efficacy of GlyT-1-targeted therapies. ndineuroscience.comresearchgate.netnih.govpatsnap.comnih.govsnmjournals.orgpsychiatry-psychopharmacology.comnii.ac.jp

Studies in non-human primates using [¹¹C]this compound have already provided valuable insights into the relationship between GlyT-1 occupancy by inhibitors and cognitive performance, particularly in models of NMDA hypofunction relevant to schizophrenia. ndineuroscience.com Expanding such research to a wider range of animal models, including those for other neurological and psychiatric disorders potentially involving glycinergic dysfunction, can help elucidate the precise role of GlyT-1 in these conditions and validate GlyT-1 as a therapeutic target. The use of animal models with closer neuroanatomical and physiological resemblance to humans, such as pigs and non-human primates, is particularly valuable for the translational relevance of these findings. eara.euresearchgate.net

Contribution to Translational Neuroscience Research Tools

GlyT-1 probes like [¹¹C]this compound represent a significant contribution to translational neuroscience research tools. They bridge the gap between preclinical findings and clinical investigations by providing a method to measure the same biological target (GlyT-1) in both animal models and humans using the same imaging modality (PET). nih.govkcl.ac.uknih.govsnmjournals.org This translational capability is crucial for accelerating the development of GlyT-1 targeted therapies.

Specifically, these probes allow for:

Target Engagement Confirmation: Verifying that a potential therapeutic compound effectively binds to and occupies GlyT-1 in the living brain at different doses. ndineuroscience.comresearchgate.netnih.govkcl.ac.uknih.govpatsnap.com

Dose Selection: Informing the selection of appropriate doses for clinical trials based on the relationship between plasma concentration and GlyT-1 occupancy observed in preclinical and early human studies. nih.govkcl.ac.ukpatsnap.com

Investigation of GlyT-1 Pathology: Studying potential alterations in GlyT-1 availability or function in patient populations with neurological or psychiatric disorders. researchgate.netnih.govpatsnap.comnih.govsnmjournals.orgpsychiatry-psychopharmacology.comnii.ac.jp

Monitoring Treatment Response: Assessing whether therapeutic interventions targeting GlyT-1 lead to desired changes in GlyT-1 occupancy or downstream effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.